molecular formula C8H7Cl3OS B1419283 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene CAS No. 1172485-75-4

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene

Cat. No. B1419283
M. Wt: 257.6 g/mol
InChI Key: SDNCAEADPJTMKV-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene, also known as DCCEB or dichlofluanid, is an organic compound. It has a molecular weight of 257.57 . The IUPAC name for this compound is 1,4-dichloro-2-[(2-chloroethyl)sulfinyl]benzene .


Molecular Structure Analysis

The InChI code for 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene is 1S/C8H7Cl3OS/c9-3-4-13(12)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The melting point of 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene is between 68-69 degrees Celsius .

Scientific Research Applications

Catalyst for Synthesis in Organic Chemistry

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene and related compounds have applications in organic synthesis. For example, 1,3,5-Tris(hydrogensulfato) benzene, a related compound, is used as a catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This demonstrates the use of such chemicals in facilitating organic reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).

Photochemical Synthesis

Another application is in photochemical synthesis. The irradiation of solutions containing dichloro-naphthoquinone and furan derivatives, which are structurally similar to 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene, results in the formation of chloro-furyl-naphthoquinones. This highlights the role of such compounds in photochemically induced reactions (Maruyama & Otsuki, 1977).

Role in Polymer Chemistry

The compound also finds use in polymer chemistry. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, a reaction involving similar sulfinyl groups, activates thioglycosides in polymer chemistry. This process is significant for the synthesis of diverse glycosidic linkages (Crich & Smith, 2001).

Environmental Studies

The compound and its analogs also play a role in environmental studies. Chlorinated benzenes, like 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene, are extensively used in various applications and studied for their environmental impact. They are intermediates in chemical production and have widespread environmental applications and implications (Morita, 1977).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,4-dichloro-2-(2-chloroethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3OS/c9-3-4-13(12)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNCAEADPJTMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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